molecular formula C5H6N2OS B12502609 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- CAS No. 576-28-3

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-

Cat. No.: B12502609
CAS No.: 576-28-3
M. Wt: 142.18 g/mol
InChI Key: KMJMDWDBNHZINA-UHFFFAOYSA-N
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Description

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- can be synthesized through the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, a β-ketoester, and thiourea. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, in acetic acid as the solvent . The reaction conditions are mild, and the yields are generally good.

Industrial Production Methods: Industrial production of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, has been explored to facilitate the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- can be compared with other similar compounds, such as:

Uniqueness: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMDWDBNHZINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CNC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206232
Record name 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

576-28-3
Record name 2,3-Dihydro-3-methyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=576-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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